Blue FPG-A (trisodium)

Description

Historical Context of Its Emergence in Scientific Investigation

The emergence of Blue FPG-A (trisodium) in scientific research is closely tied to the study of purinergic signaling, a field that explores the roles of nucleotides like adenosine (B11128) triphosphate (ATP) as extracellular signaling molecules. explorationpub.comfrontiersin.org Early research in this area was often limited by the lack of selective antagonists for the various purinergic receptors. nih.gov

One of the early compounds used was Reactive Blue 2 (also known as Procion Blue HB), an anthraquinone (B42736) dye. medchemexpress.com While it demonstrated antagonist activity at certain purinergic receptors, it lacked specificity, making it difficult to dissect the precise roles of individual receptor subtypes. nih.gov This need for more refined pharmacological tools spurred the investigation of derivatives and structural isomers of Reactive Blue 2. researchgate.net Blue FPG-A (trisodium) emerged from this line of inquiry as a constitutional isomer of the components found in Reactive Blue 2, offering a more selective profile for specific P2Y and P2X receptors. medchemexpress.commedchemexpress.combiocat.comcymitquimica.com

Delineation of Its Dual Significance as a Pharmacological Probe and a Methodological Reagent

Blue FPG-A (trisodium) holds a dual significance in research, functioning as both a pharmacological probe and a methodological reagent.

As a pharmacological probe , its primary value lies in its ability to act as a selective antagonist at specific purinergic receptors. medchemexpress.combiocat.com It allows researchers to block the signaling pathways mediated by these receptors, thereby helping to elucidate their physiological and pathological functions. For instance, it has been used to inhibit ATP-mediated responses in smooth muscle tissues, providing insights into the role of purinergic signaling in muscle contraction and relaxation. medchemexpress.com

As a methodological reagent , its identity is rooted in its nature as a synthetic dye belonging to the anthraquinone class. wikipedia.orgontosight.ai Dyes in this class are used for various applications, including biological staining. ontosight.ai While its primary contemporary use is pharmacological, its chemical properties as a dye are fundamental to its structure and synthesis. This chemical heritage underscores its role as a precisely synthesized organic molecule used to achieve specific experimental outcomes.

Relationship to Anthraquinone Dye Chemistry and Purinergic Signaling Research

Blue FPG-A (trisodium) sits (B43327) at the intersection of anthraquinone dye chemistry and purinergic signaling research.

Anthraquinone Dye Chemistry: The core chemical structure of Blue FPG-A (trisodium) is based on anthraquinone, a polycyclic aromatic hydrocarbon. wikipedia.org Anthraquinone itself is colorless, but the addition of various substituent groups, such as amino or sulfo groups, creates a vast family of brightly colored dyes with high light fastness. wikipedia.orgnih.gov The synthesis of these dyes often starts from anthraquinone sulfonic acid. wikipedia.org The specific arrangement of these substituents on the anthraquinone backbone in Blue FPG-A is what determines its unique pharmacological properties. It is a structural isomer of components of Reactive Blue 2, another anthraquinone dye. medchemexpress.com

Purinergic Signaling Research: This field investigates the diverse roles of extracellular nucleotides and nucleosides in cell-to-cell communication. frontiersin.orgfrontiersin.org This signaling is mediated by purinergic receptors, which are broadly divided into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP). The P2 receptors are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors). explorationpub.comfrontiersin.org Blue FPG-A (trisodium) is a key tool in this field because it selectively antagonizes the P2X1 and P2Y1 receptor subtypes. medchemexpress.commedchemexpress.combiocat.com This selectivity allows researchers to isolate and study the specific contributions of these two receptors in complex biological systems where multiple receptor types may be present. medchemexpress.commedchemexpress.com

Foundational Principles Governing Its Utilization in Experimental Design

The use of Blue FPG-A (trisodium) in experimental design is governed by fundamental pharmacological principles centered on its specific and measurable activity.

Selective Antagonism: The primary principle is its function as a selective antagonist. Experiments are designed to leverage its ability to block P2X1 and P2Y1 receptors while having a significantly lower impact on other receptor types. medchemexpress.combiocat.com This allows for the attribution of an observed biological response to the activity of these specific receptors.

Dose-Response Relationship: A core component of experimental design is the determination of the compound's potency, typically expressed as an IC50 value. This value represents the concentration of the antagonist required to inhibit a specific biological response by 50%. Research has established distinct IC50 values for Blue FPG-A (trisodium) at its target receptors, which guides the concentrations used in experiments. medchemexpress.commedchemexpress.com For example, it inhibits the α,β-methylene ATP (α,β-MeATP) induced contraction of the rat vas deferens, a P2X1-mediated response, and the adenosine 5′-O-(2-thiophosphate) (ADPβS) induced relaxation in guinea-pig taenia coli, a P2Y1-mediated response. medchemexpress.com

Controls: Proper experimental design requires the use of controls. This includes comparing the biological system's response to a P2X1 or P2Y1 agonist in the presence and absence of Blue FPG-A (trisodium). This comparison helps confirm that the observed effect is due to the antagonistic action of the compound on the target receptors.

Structural Isomerism: As a structural isomer of components within Reactive Blue 2, its use can help differentiate receptor subtype preferences that may have been ambiguous with the less selective parent dye mixture. medchemexpress.comcymitquimica.com

The following table details the inhibitory concentrations of Blue FPG-A (trisodium) on its primary molecular targets.

| Target Receptor | IC50 Value (μM) | Receptor Family |

|---|---|---|

| P2Y1 | 2.6 | G protein-coupled receptor |

| P2X1 | 35.5 | Ligand-gated ion channel |

Properties

Molecular Formula |

C29H17ClN7Na3O11S3 |

|---|---|

Molecular Weight |

840.1 g/mol |

IUPAC Name |

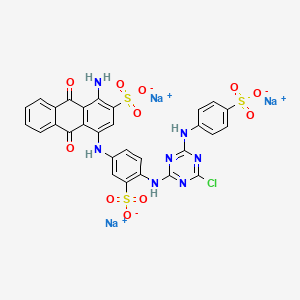

trisodium;1-amino-4-[4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |

InChI Key |

WDPGNDHCHKUGLY-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Structural Considerations and Synthetic Approaches for Research Applications

Key Structural Motifs and Their Influence on Biological and Chemical Interactions

The chemical architecture of Blue FPG-A is complex, incorporating several key functional groups that dictate its properties and interactions. Its systematic name is trisodium (B8492382);1-amino-4-[[4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]amino]-9,10-dioxoanthracene-2-sulfonate. ontosight.ai The molecule is built upon three primary motifs:

Anthraquinone (B42736) Core: This rigid, planar polycyclic aromatic structure is the chromophore of the molecule, responsible for its vibrant blue color. The extended π-system of the anthraquinone core readily absorbs light in the visible spectrum.

Monochlorotriazine Ring: This heterocyclic ring is the reactive component of the dye. The presence of a single chlorine atom makes it a monochlorotriazine (MCT) dye. This chlorine atom is susceptible to nucleophilic substitution by functional groups on biomolecules, such as amines and thiols, allowing for the formation of stable covalent bonds. This reactivity is central to its use in labeling and affinity applications.

Sulfonated Aniline (B41778) Linkers: The molecule contains multiple sulfonate groups (SO₃⁻) attached to the aniline linkers and the anthraquinone core. These groups are ionized at physiological pH, rendering the entire molecule highly water-soluble. ontosight.ai This solubility is crucial for its use in aqueous biological systems. The specific arrangement and number of these charged groups also influence how the molecule docks into the binding pockets of target proteins.

These structural elements collectively enable Blue FPG-A to function as a selective antagonist at specific purinergic receptors. It has been identified as a selective antagonist of P2X₁ and P2Y₁ receptors, with IC₅₀ values of 35.5 μM and 2.6 μM, respectively. nih.gov The defined spatial arrangement of its aromatic rings and charged sulfonate groups allows it to bind to these receptors with higher specificity than related, less-defined dye mixtures.

Table 1: Chemical Properties of Blue FPG-A (Trisodium)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₁₇ClN₇Na₃O₁₁S₃ | cymitquimica.comnih.gov |

| Molecular Weight | 840.09 g/mol | cymitquimica.com |

| Appearance | Neat (solid) | cymitquimica.com |

| Core Structure | Anthraquinone | ontosight.ai |

| Reactive Group | Monochlorotriazine | ontosight.ai |

Isomeric Relationships and Analogous Compounds with Divergent Research Utilities

Blue FPG-A is a constitutional isomer of the components found in Reactive Blue 2 (RB2), a widely used textile dye. cymitquimica.com Commercial preparations of Reactive Blue 2 are often a mixture of isomers, which can lead to variability and less specific biological effects in research applications. This lack of a single, defined structure complicates the interpretation of experimental results.

In contrast, Blue FPG-A is a single, structurally defined isomer. This isomeric purity is critical for its enhanced research utility, as it allows for more precise and reproducible interactions with biological targets. The specific positioning of the bridging aniline groups and sulfonate moieties in Blue FPG-A is responsible for its selective antagonism of P2Y₁ and P2X₁ receptors. While the broader mixture of Reactive Blue 2 also exhibits antagonism at P2 receptors, its action is generally less potent and selective across the various receptor subtypes. nih.gov The use of an isomerically pure compound like Blue FPG-A is therefore essential for studies aiming to dissect the specific roles of P2Y₁ and P2X₁ receptors in physiological and pathological processes.

Table 2: Comparative Receptor Antagonism

| Compound | Target Receptor | IC₅₀ | Reference |

|---|---|---|---|

| Blue FPG-A (trisodium) | P2Y₁ | 2.6 μM | nih.gov |

| Blue FPG-A (trisodium) | P2X₁ | 35.5 μM | nih.gov |

| Reactive Blue 2 (RB2) | P2Y Receptors | General, less selective antagonist | nih.govnih.gov |

Strategies for Derivatization and Labeling in Molecular Biology Research

The monochlorotriazine ring in Blue FPG-A is a versatile anchor for derivatization and covalent labeling of biomolecules. The chlorine atom can be readily displaced by nucleophilic functional groups found on proteins and other biological macromolecules.

The most common targets for labeling are the primary amine groups of lysine (B10760008) residues and the N-terminus of proteins. nih.gov The reaction is typically carried out under slightly alkaline conditions (pH > 7.5) to ensure that the amine groups are deprotonated and thus sufficiently nucleophilic. biomol.com Thiol groups on cysteine residues are also potential targets for these reactive dyes. thermofisher.com

This reactivity allows for several key research applications:

Affinity Chromatography: Blue FPG-A can be covalently immobilized onto a solid support matrix (e.g., agarose (B213101) beads). This affinity matrix can then be used to purify proteins that bind to the dye, such as nucleotide-binding enzymes and P2 receptors.

Fluorescent Probes: Although not its primary feature, the anthraquinone structure possesses fluorescent properties that can be exploited. By covalently attaching Blue FPG-A to a target protein, the dye can act as a reporter for changes in the protein's local environment or conformation.

Enzyme Inhibition Studies: The covalent modification of an enzyme by Blue FPG-A can be used to identify critical residues in its active or allosteric sites, leading to irreversible inhibition and helping to elucidate its mechanism of action.

The degree of labeling must be carefully controlled, as excessive modification can lead to protein precipitation or loss of biological activity. biomol.com

Synthetic Pathways and Scalability for Academic Research Supply

The synthesis of a complex, asymmetric triazine dye like Blue FPG-A for research purposes requires a controlled, multi-step approach. The general strategy for producing such dyes relies on the differential reactivity of the chlorine atoms on a triazine core. uctm.eduuni-lj.sitekstilec.si

A plausible synthetic pathway for research-scale quantities would involve the following key steps:

First Condensation: Cyanuric chloride (a trichlorotriazine) is reacted with one equivalent of a sulfonated aniline derivative at a low temperature (0-5 °C). At this temperature, only one chlorine atom is substituted.

Second Condensation: The resulting dichlorotriazine intermediate is then reacted with a different aniline derivative, which forms the bridge to the anthraquinone core. This step is performed at a moderately elevated temperature (e.g., 30-40 °C) to substitute the second chlorine atom.

Final Condensation: The final step involves coupling the now-monochlorotriazine intermediate with the amino-anthraquinone backbone. This reaction requires higher temperatures (e.g., 80-90 °C) to replace the last, least reactive chlorine atom.

Throughout the synthesis, the pH must be carefully controlled to ensure the reactivity of the amine nucleophiles and to prevent hydrolysis of the triazine ring. researchgate.net

Scalability for academic research supply, while not requiring industrial-scale production, presents challenges. The primary difficulties lie in ensuring regioselectivity during the sequential substitutions to produce the correct isomer and in the purification of the final product from starting materials and side products. Chromatographic techniques such as HPLC are often necessary to obtain the high purity required for biological research. thermofisher.com The multi-step nature of the synthesis and the need for stringent control over reaction conditions make the process resource-intensive for a typical academic lab, meaning it is often sourced from specialized chemical suppliers.

Advanced Pharmacological Research: Purinergic Receptor Antagonism

Elucidation of Antagonistic Mechanisms at P2X1 Receptors

The P2X1 receptor, a ligand-gated ion channel, is a key player in various physiological processes, including smooth muscle contraction and platelet aggregation. The antagonistic action of Blue FPG-A at this receptor has been a subject of scientific investigation to delineate its precise mechanism of inhibition.

Quantitative Assessment of Receptor Binding Affinity (e.g., IC50 values)

The inhibitory potency of Blue FPG-A at the P2X1 receptor has been quantified through in vitro assays. Studies have determined its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. Research indicates that Blue FPG-A trisodium (B8492382) exhibits an IC50 value of 35.5 μM for the P2X1 receptor. medchemexpress.combiocat.com This value provides a quantitative measure of its affinity for the receptor, classifying it as a moderately potent antagonist. For instance, it has been shown to inhibit the contraction of the rat vas deferens induced by the P2X1 receptor agonist, α,β-methylene ATP (α,β-MeATP). medchemexpress.com

Table 1: IC50 Value of Blue FPG-A at P2X1 Receptor

| Compound | Receptor | IC50 (μM) |

|---|---|---|

| Blue FPG-A trisodium | P2X1 | 35.5 medchemexpress.combiocat.com |

Exploration of Competitive Versus Non-Competitive Interaction Models

The mode of antagonism, whether competitive or non-competitive, is crucial for understanding the molecular interaction between an antagonist and its receptor. While specific studies detailing the competitive versus non-competitive interaction model for Blue FPG-A at the P2X1 receptor are not extensively available, insights can be drawn from related compounds and the receptor's structure. Competitive antagonists typically bind to the same site as the endogenous agonist (orthosteric site), in this case, ATP. Non-competitive antagonists bind to a different site (allosteric site), changing the receptor's conformation and preventing its activation. Recent structural studies on the P2X1 receptor with other antagonists, such as NF449, have revealed competitive antagonism through a unique binding mode that overlaps with the canonical ATP-binding site. nih.gov This suggests that the orthosteric site is a primary target for competitive antagonists of the P2X1 receptor.

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at a molecular level. While specific molecular docking simulations for Blue FPG-A with the P2X1 receptor are not prominently published, research on the P2X1 receptor's binding pocket provides a framework for understanding potential interactions. The ATP binding site is located at the interface between subunits of the trimeric receptor. nih.gov Cryo-electron microscopy structures have identified key amino acid residues that interact with ATP and competitive antagonists. nih.gov For a molecule like Blue FPG-A, it is hypothesized that its negatively charged sulfonate groups and aromatic structures would form hydrogen bonds and electrostatic interactions with positively charged and aromatic residues within or near the ATP binding pocket, thereby blocking the binding of the agonist and preventing channel activation.

Detailed Analysis of P2Y1 Receptor Antagonism

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in platelet aggregation and is activated by ADP. Blue FPG-A demonstrates a notable antagonistic effect on this receptor, with a higher potency compared to its action on P2X1 receptors.

Characterization of Receptor Selectivity and Potency

Blue FPG-A is a selective antagonist of both P2X1 and P2Y1 receptors. medchemexpress.combiocat.com However, its potency is significantly greater at the P2Y1 receptor. The reported IC50 value for Blue FPG-A at the P2Y1 receptor is 2.6 μM. medchemexpress.combiocat.com This indicates an approximately 14-fold higher potency for the P2Y1 receptor over the P2X1 receptor. This selectivity is demonstrated in functional assays, such as the inhibition of ADP-induced relaxation in guinea-pig taenia coli. medchemexpress.com While it shows selectivity for P2Y1 over P2X1, studies on structurally related compounds, such as derivatives of Reactive Blue 2, have sometimes shown poor selectivity between different P2Y receptor subtypes, like P2Y1 and P2Y2. nih.gov

Table 2: Comparative Potency of Blue FPG-A at Purinergic Receptors

| Compound | Receptor | IC50 (μM) |

|---|---|---|

| Blue FPG-A trisodium | P2X1 | 35.5 medchemexpress.combiocat.com |

| Blue FPG-A trisodium | P2Y1 | 2.6 medchemexpress.combiocat.com |

Investigation of Allosteric Versus Orthosteric Modulatory Effects

The distinction between allosteric and orthosteric modulation is fundamental to understanding drug action at GPCRs. Orthosteric antagonists compete with the endogenous agonist at the same binding site, while allosteric modulators bind to a different site, altering the receptor's response to the agonist. nih.govfrontiersin.org For the P2Y1 receptor, both orthosteric and allosteric binding sites have been identified. nih.gov Research on Reactive Blue 2, a compound structurally related to Blue FPG-A, at the human P2Y1 receptor suggests a competitive mode of action, pointing towards an orthosteric interaction. nih.gov This study indicated that the antagonist's binding site likely overlaps with the agonist binding site, involving critical amino acid residues within the transmembrane domains. nih.gov This suggests that Blue FPG-A likely acts as a competitive, orthosteric antagonist at the P2Y1 receptor, directly blocking the binding of ADP.

Blue FPG-A (trisodium): A Tool in Advanced Pharmacological Research of Purinergic Receptors

Blue FPG-A (trisodium), a structural isomer of components found in Reactive Blue 2, has emerged as a significant tool in the field of pharmacology, particularly in the study of purinergic signaling. medchemexpress.commedchemexpress.com This complex chemical compound, with its selective antagonistic properties, allows researchers to dissect the intricate roles of specific purinergic receptors in cellular physiology and pathology.

Purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP, are crucial in a vast array of physiological processes. tocris.com Blue FPG-A's utility lies in its ability to selectively block certain subtypes of these receptors, thereby enabling scientists to investigate their specific functions.

Structure-Activity Relationship (SAR) Studies for P2Y1 Antagonism

The antagonism of the P2Y1 receptor by Blue FPG-A is a key area of research. Structure-activity relationship (SAR) studies aim to understand how the chemical structure of Blue FPG-A correlates with its ability to block the P2Y1 receptor. While specific SAR data for Blue FPG-A is not extensively detailed in the provided results, the broader context of P2Y1 receptor antagonism highlights the importance of such investigations. For instance, other P2Y1 antagonists like MRS-2179 and MRS2279 have been studied to determine their competitive and selective nature, with Ki and IC50 values quantified to express their potency. medchemexpress.com These studies are fundamental to refining and developing more potent and selective P2Y1 antagonists for therapeutic and research purposes.

Specificity Profiling Across Diverse Purinergic Receptor Subtypes

A critical aspect of a pharmacological tool is its specificity. Blue FPG-A has been characterized for its activity across various purinergic receptor subtypes. It is a selective antagonist for the P2X1 and P2Y1 receptors, with reported IC50 values of 35.5 μM and 2.6 μM, respectively. medchemexpress.commedchemexpress.com This indicates a higher potency for the P2Y1 receptor over the P2X1 receptor.

The specificity of antagonists is often compared to understand their utility. For example, another compound, MRS2179, shows selectivity for P2Y1 over a range of other purinergic receptors including P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6. medchemexpress.com In contrast, Brilliant Blue G demonstrates high selectivity for P2X7 receptors, with a much lower affinity for other subtypes like P2X4. nih.gov The study of such specificity profiles, as detailed in the table below, is crucial for interpreting experimental results accurately. Recent research has also focused on the localization and potential interaction of P2X4 and P2X7 receptors, finding limited evidence for a direct physiological association in native tissues. nih.govfrontiersin.org

| Compound | Target Receptor(s) | IC50/Ki Values | Notes |

| Blue FPG-A (trisodium) | P2Y1, P2X1 | IC50: 2.6 μM (P2Y1), 35.5 μM (P2X1) medchemexpress.commedchemexpress.com | Selective antagonist. medchemexpress.com |

| MRS-2179 | P2Y1 | KB: 0.177 μM medchemexpress.com | Selective and competitive antagonist. medchemexpress.com |

| MRS2279 | P2Y1 | Ki: 2.5 nM, IC50: 51.6 nM medchemexpress.com | Selective and high-affinity antagonist. medchemexpress.com |

| Brilliant Blue G | P2X7 | IC50: 10 nM (rat), 200 nM (human) nih.gov | Highly selective for P2X7 over other P2X subtypes. nih.gov |

Applications as a Research Tool in Cellular and Molecular Purinergic Biology

The specific antagonistic properties of Blue FPG-A make it a valuable tool for investigating the cellular and molecular functions of purinergic signaling.

Modulation of Intracellular Signaling Cascades

Utilization in High-Throughput Screening Assays for Receptor Activity

High-throughput screening (HTS) assays are essential for drug discovery and for characterizing the activity of compounds on specific receptors. Blue FPG-A can be utilized in such assays to identify and characterize other P2Y1 modulators. Common HTS methods include:

Fluorometric Imaging Plate Reader (FLIPR) Assays: These assays measure changes in intracellular calcium, making them suitable for studying Gq-coupled receptors like P2Y1. biocompare.commoleculardevices.com Antagonists like Blue FPG-A can be used to validate the assay and to screen for new compounds that inhibit the P2Y1-mediated calcium response.

GTPγS Binding Assays: This functional assay measures the activation of G-proteins, an early event in GPCR signaling. nih.govnih.gov It can differentiate between agonists, antagonists, and inverse agonists. Blue FPG-A can be used in these assays to confirm its antagonistic activity at the G-protein level for the P2Y1 receptor.

Impact on Cellular Processes in In Vitro and Ex Vivo Models

Blue FPG-A is employed in various in vitro and ex vivo models to understand the physiological roles of the P2Y1 receptor. A prominent example is the study of platelet responses. The P2Y1 receptor, along with the P2Y12 receptor, plays a crucial role in ADP-mediated platelet aggregation. nih.govnih.gov By using selective antagonists like Blue FPG-A, researchers can dissect the specific contribution of the P2Y1 receptor to platelet shape change and aggregation. nih.govplateletservices.com For instance, studies have shown that inhibiting the P2Y1 receptor can prolong the lag phase of collagen-induced platelet aggregation. nih.gov These in vitro platelet aggregation assays are a cornerstone for evaluating the effects of antiplatelet agents. criver.commdpi.combiorxiv.org

Electrophysiological Characterization of Ion Channel Activity in Excitable Cells

The study of ion channels is fundamental to understanding the electrophysiology of excitable cells like neurons and muscle cells. nih.govnih.gov Purinergic receptors can modulate the activity of various ion channels. elifesciences.org While the direct effect of Blue FPG-A on specific ion channels is not detailed in the provided results, its role as a P2 receptor antagonist implies its utility in studies where purinergic signaling influences ion channel function. scienceopen.comharvard.edu For example, by blocking P2Y1 or P2X1 receptors, researchers can investigate how these receptors contribute to the modulation of ion channel activity and, consequently, cellular excitability.

Comparative Pharmacodynamics with Established Purinergic Antagonists in Research Paradigms

In the landscape of purinergic signaling research, the utility of an antagonist is defined by its potency, selectivity, and behavior within specific experimental models. Blue FPG-A (trisodium) has emerged as a significant tool due to its distinct profile as a selective antagonist for P2X1 and P2Y1 receptors. medchemexpress.combiocat.com Its pharmacodynamics are best understood when compared with other established purinergic antagonists such as its structural isomer Reactive Blue 2, the non-selective P2 antagonist Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), and the highly selective P2Y1 antagonist MRS2179.

Receptor Selectivity and Potency

A primary measure of an antagonist's utility is its inhibitory concentration (IC50) or binding affinity (KB) at various receptor subtypes. Blue FPG-A demonstrates a notable preference for P2Y1 over P2X1 receptors. This contrasts with broader spectrum antagonists like PPADS and the more focused action of agents like MRS2179.

| Compound | Target Receptor(s) | Potency (IC50 / KB) |

| Blue FPG-A trisodium | P2Y1 | IC50: 2.6 μM medchemexpress.combiocat.commedchemexpress.com |

| P2X1 | IC50: 35.5 μM medchemexpress.combiocat.commedchemexpress.com | |

| MRS2179 | P2Y1 | KB: 100 nM (0.1 μM) medchemexpress.com |

| PPADS | P2X1, P2X2, P2X3, P2X5 | IC50: ~1-2.6 μM |

| P2Y1, P2Y4 | Active, but less potent | |

| Reactive Blue 2 | P2Y receptors | Antagonist activity demonstrated |

| P2X receptors | Weaker antagonist activity |

This table is generated from data found in the text and cited sources.

The data clearly positions MRS2179 as a more potent P2Y1 antagonist than Blue FPG-A based on its lower KB value. medchemexpress.com However, the dual antagonism of Blue FPG-A at both P2Y1 and P2X1 receptors, albeit with differing potencies, offers a unique profile for studying systems where both receptors are co-expressed and functionally relevant. medchemexpress.combiocat.com PPADS is a non-selective antagonist, making it useful for broadly blocking P2 receptor activity, but less suitable for dissecting the roles of specific subtypes. plos.org

Detailed Research Findings in Experimental Paradigms

The functional consequences of this receptor antagonism are observed in various tissue and cellular models.

Inhibition of Smooth Muscle Contraction and Relaxation

A key research paradigm for purinergic antagonists involves smooth muscle preparations. Blue FPG-A (1-100 μM) has been shown to inhibit the contraction of the rat vas deferens induced by the P2X1 agonist α,β-methylene ATP (α,β-MeATP). medchemexpress.com In the same concentration range, it also blocks the relaxation of the guinea-pig taenia coli induced by the P2Y agonist adenosine (B11128) 5′-O-(2-thiophosphate) (ADPβS). medchemexpress.com This dual activity in functional assays confirms its antagonism at both P2X1 and P2Y1 receptors.

In comparison, research on Reactive Blue 2 , a structural isomer of Blue FPG-A, has also demonstrated antagonism in smooth muscle. nih.gov However, studies have noted that some derivatives of Reactive Blue 2 show poor selectivity between P2Y1 and P2Y2 receptors, which could complicate the interpretation of results in systems where multiple P2Y subtypes are active. nih.gov

Platelet Aggregation

Platelet function is a critical research area for P2Y1 antagonists. The P2Y1 receptor, activated by ADP, is essential for initiating platelet aggregation. The highly selective P2Y1 antagonist MRS2179 has been extensively studied in this context. In vitro studies with washed human platelets demonstrate that MRS2179 inhibits ADP-induced platelet shape change and aggregation. researchgate.netnih.gov Furthermore, in vivo administration of MRS2179 to rats and mice resulted in the inhibition of ADP-induced platelet aggregation and a prolonged bleeding time, highlighting its potential as an antithrombotic agent. researchgate.netnih.gov While direct comparative studies are limited, the higher potency of MRS2179 at the P2Y1 receptor suggests it would be more effective than Blue FPG-A in specifically targeting this aspect of platelet function. medchemexpress.com

Neuronal and Glial Cell Activity

In the central nervous system, purinergic receptors are involved in processes ranging from neurotransmission to neuroinflammation and cell death. Research paradigms often involve models of ischemia or injury. For instance, the non-selective antagonist PPADS was investigated in a rat model of permanent middle cerebral artery occlusion (stroke). plos.org Intracerebroventricular administration of PPADS prior to the ischemic event led to improved functional recovery and a significant reduction in infarct volume and apoptosis in the early stages (up to day 7). plos.org These effects are likely mediated through the blockade of multiple P2X and P2Y receptors, which are known to contribute to excitotoxicity and inflammation. plos.org The selective action of Blue FPG-A on P2X1 and P2Y1 receptors would theoretically produce a more targeted, and likely different, set of outcomes in a similar neurological injury model.

The table below summarizes the comparative effects in these paradigms.

| Research Paradigm | Blue FPG-A | MRS2179 (P2Y1 selective) | PPADS (Non-selective P2) |

| Smooth Muscle Function | Inhibits P2X1-mediated contraction and P2Y1-mediated relaxation. medchemexpress.com | Primarily inhibits P2Y1-mediated responses. | Broadly inhibits P2X and P2Y mediated responses. |

| Platelet Aggregation | Expected to inhibit due to P2Y1 antagonism. | Potently inhibits ADP-induced aggregation in vitro and ex vivo. researchgate.netnih.gov | Inhibits aggregation. |

| Neurological Injury Models | Not extensively reported. | P2Y1 inhibition has been shown to be a therapeutic target in neointima formation. nih.gov | Reduces early-stage infarct volume and apoptosis; improves functional recovery after stroke. plos.org |

This table is generated from data found in the text and cited sources.

Methodological Applications As a Research Dye and Adsorbent

Mechanisms of Staining and Interaction in Biological Microscopy

Blue FPG-A is utilized in biological research for staining purposes, particularly in the fields of histology and cytology. ontosight.ai Its ability to bind to specific biological molecules allows for the visualization of cellular and subcellular structures under a microscope.

Binding Properties with Cellular Constituents (e.g., proteins, nucleic acids, polysaccharides)

The staining mechanism of Blue FPG-A, inferred from studies on the closely related Reactive Blue 2, is highly dependent on pH and involves specific electrostatic interactions. The dye exhibits a strong affinity for proteins rich in arginine residues, such as protamines found in sperm nuclei. biorxiv.org This specificity is attributed to the electrostatic binding between the sulfonate groups of the dye and the guanidyl groups of arginine residues, a reaction that is most effective under alkaline conditions (pH 10). biorxiv.org At this pH, the guanidyl groups of arginine (pKa ~12.5) are positively charged, while the amino groups of lysine (B10760008) (pKa ~10.5) are not, allowing for selective binding. biorxiv.org This pH-dependent specificity allows for the differential staining of cells based on their nucleoprotein content; for instance, sperm heads rich in protamines are stained, while somatic cells with histone-based chromatin are not. biorxiv.org

The interaction is not limited to proteins. The reactive triazine ring within the Blue FPG-A molecule suggests potential for covalent bond formation with nucleophilic groups present in various biomolecules, including polysaccharides and nucleic acids, although this is less documented than the electrostatic interactions with proteins. The general structure of anthraquinone (B42736) dyes allows for intercalation into DNA, a property that could contribute to nuclear staining.

Chromophoric Characteristics and Spectroscopic Signatures for Visualization

The vibrant blue color of Blue FPG-A is a result of its chromophoric anthraquinone core. The extended system of conjugated double bonds in the anthraquinone structure is responsible for absorbing light in the visible spectrum. The specific color is further modified by the various auxochromes (substituents) attached to the core, such as amino and sulfonate groups. These groups not only influence the wavelength of maximum absorption (λmax) but also enhance the dye's solubility in aqueous solutions, a critical feature for biological staining. ontosight.ai

Advancements in Histological and Cytological Research Techniques

The unique binding properties of Blue FPG-A and its analogues have led to their application in specialized staining techniques, contributing to advancements in histological and cytological research.

Enhanced Resolution for Subcellular Structure Elucidation

While specific studies detailing the use of Blue FPG-A in super-resolution microscopy are limited, the principles of advanced imaging techniques can be applied to such dyes. High-resolution imaging modalities like confocal microscopy and stimulated emission depletion (STED) microscopy rely on the photostability and spectral characteristics of fluorescent probes. frontiersin.orgnih.gov The development of fluorescent anthraquinone derivatives suggests the potential for creating probes for high-resolution imaging. frontiersin.org The ability of dyes like Reactive Blue 2 to specifically label subcellular components, such as the sperm nucleus, provides the contrast necessary for detailed morphological analysis that can be further enhanced with advanced microscopy. biorxiv.orgresearchgate.net

Development of Novel Differential Staining Protocols

Differential staining is a cornerstone of histology and cytology, allowing for the distinction between different cell types or cellular components within a tissue sample. lumenlearning.comamrita.edu The pH-dependent binding of Blue FPG-A's analogue, Reactive Blue 2, to protamines forms the basis of a novel differential staining protocol for assessing sperm quality and maturation. biorxiv.orgresearchgate.net This technique allows for the rapid visualization and quantification of mature spermatozoa in a mixed cell population, such as in semen analysis or testicular biopsies. biorxiv.org This represents a significant advancement over traditional staining methods that may not offer the same level of specificity for nucleoprotein content. The principle of using a dye's specific affinity under controlled conditions to differentiate cell populations can be extended to develop other novel staining protocols for various diagnostic and research applications. For example, the use of Toluidine Blue, another metachromatic dye, in rapid staining protocols for ultrasound-guided aspiration cytology demonstrates the value of such dyes in diagnostics. nih.gov

Utilization in Adsorption-Based Analytical Methodologies

The chemical structure of Blue FPG-A, featuring multiple charged groups and a large aromatic surface area, makes it a candidate for use as an adsorbent in various analytical and separation processes. Reactive dyes, in general, are known to be removed from aqueous solutions through adsorption onto various materials. While specific studies on Blue FPG-A are scarce, the principles derived from research on similar dyes are applicable.

The adsorption process is influenced by factors such as pH, temperature, and the nature of the adsorbent material. The sulfonate groups on the Blue FPG-A molecule can interact with positively charged surfaces, while the aromatic rings can engage in π-π stacking and van der Waals interactions. These properties can be exploited in techniques like affinity chromatography, where the dye is immobilized on a solid support to capture specific analytes from a complex mixture. For instance, the related Cibacron Blue F3G-A is widely used in affinity chromatography to purify proteins that have binding sites for nucleotides like NAD+ and ATP.

The table below summarizes hypothetical adsorption parameters for Blue FPG-A based on typical values for similar reactive dyes.

| Adsorption Parameter | Typical Value Range for Reactive Dyes | Governing Factors |

|---|---|---|

| Adsorption Capacity (q_e) | 10 - 300 mg/g | Adsorbent surface area and chemistry, initial dye concentration, pH, temperature |

| Adsorption Kinetics | Pseudo-first-order or Pseudo-second-order | Nature of adsorbent-adsorbate interaction, mass transfer limitations |

| Adsorption Isotherm | Langmuir or Freundlich | Homogeneity of adsorbent surface, nature of adsorbed layer (monolayer vs. multilayer) |

These parameters are crucial for designing and optimizing systems for the removal of such dyes from wastewater or for their application in analytical separation techniques.

Application in Environmental Monitoring for Genotoxic Compounds

While direct studies explicitly detailing the use of Blue FPG-A (trisodium) as a dye in environmental genotoxicity monitoring are not prevalent in publicly available research, its name strongly suggests a significant, albeit indirect, role. The "FPG" in Blue FPG-A is believed to be an abbreviation for formamidopyrimidine-DNA glycosylase (FPG), an enzyme crucial in the DNA repair pathway. This enzyme is widely utilized in genotoxicity testing, particularly in the comet assay, to detect oxidative DNA damage. nih.gov

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. In a modified version of this assay, the FPG enzyme is used to recognize and cleave DNA at sites of specific oxidative damage, primarily 8-oxoguanine, which is a common biomarker for oxidative stress. This enzymatic digestion leads to an increase in DNA fragmentation, which is then visualized and quantified as a "comet tail." nih.gov The intensity of the comet tail is proportional to the extent of DNA damage.

Although Blue FPG-A (trisodium) itself is not the primary detection agent, its potential application lies in studies focused on the FPG enzyme's activity and inhibition. Researchers might use Blue FPG-A as a tool to investigate the mechanisms of genotoxicity and the function of DNA repair enzymes like FPG. Furthermore, the BlueScreen™ HC assay, a high-throughput in vitro genotoxicity assay, utilizes a human-derived cell line to detect genotoxic compounds by measuring the induction of the GADD45a gene, which is involved in DNA damage repair. bmglabtech.comnih.gov This highlights the importance of assays that probe the cellular response to DNA damage, a field where a compound like Blue FPG-A could find a niche application.

Role in Biochemical Assays for Enzyme Activity (e.g., Mixed Function Oxidase)

Blue FPG-A (trisodium) has been identified as a selective antagonist for P2X1 and P2Y1 purinergic receptors. This antagonistic activity is a key aspect of its role in biochemical assays designed to study the function of these specific enzymes. Purinergic receptors are a family of plasma membrane proteins that are activated by extracellular nucleotides like ATP and ADP. They are involved in a multitude of physiological processes, making them important targets in drug discovery and physiological research.

In a laboratory setting, Blue FPG-A (trisodium) can be used to block the activity of P2X1 and P2Y1 receptors, allowing researchers to isolate and study the downstream signaling pathways and physiological effects mediated by other receptor subtypes. This is a common strategy in pharmacology and biochemistry to dissect complex biological systems.

The following table summarizes the antagonistic activity of Blue FPG-A (trisodium) on purinergic receptors:

| Receptor Subtype | Activity of Blue FPG-A (trisodium) |

| P2X1 | Antagonist |

| P2Y1 | Antagonist |

While the provided information does not indicate a direct role for Blue FPG-A (trisodium) in assays for mixed-function oxidase activity, its established function as a receptor antagonist demonstrates its utility as a tool in specific enzyme-related biochemical assays. The principles of using small molecules to modulate enzyme activity are fundamental to a wide range of enzymatic assays. nih.gov

Design of Biosorption Systems for Pollutant Removal in Research Models

In environmental research, synthetic dyes are often used as model pollutants to design and evaluate the efficacy of biosorption systems for wastewater treatment. Dyes like Methylene Blue are commonly employed for this purpose due to their distinct color, which allows for easy spectrophotometric quantification. mdpi.comfrontiersin.orgresearchgate.netnih.gov

Selection of a Biosorbent: A variety of low-cost, readily available biological materials are tested for their ability to adsorb the dye.

Batch Adsorption Studies: Experiments are conducted to determine the optimal conditions for dye removal, including pH, contact time, initial dye concentration, and temperature.

Isotherm and Kinetic Modeling: The experimental data is fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and capacity.

Characterization of the Biosorbent: Techniques like Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) are used to analyze the functional groups and surface morphology of the biosorbent before and after dye adsorption.

The data obtained from these studies using a model dye like Blue FPG-A (trisodium) would be instrumental in designing and scaling up biosorption systems for the removal of a wide range of organic pollutants from industrial effluents. The table below illustrates typical parameters investigated in such a study.

| Parameter | Description | Typical Range Investigated |

| pH | Affects the surface charge of the biosorbent and the ionization of the dye. | 2 - 10 |

| Contact Time | Time required to reach adsorption equilibrium. | 0 - 120 minutes |

| Initial Dye Concentration | Influences the driving force for mass transfer. | 10 - 300 mg/L |

| Biosorbent Dose | Amount of biosorbent used per unit volume of solution. | 1 - 5 g/L |

| Temperature | Determines the thermodynamic nature of the adsorption process. | 298 - 318 K |

Integration with Polymer Supports for Chromatographic and Filtration Media

The immobilization of dyes onto polymer supports is a well-established technique for creating affinity chromatography and filtration media. Dyes with an affinity for specific proteins or classes of proteins can be covalently attached to an inert, porous polymer matrix. This creates a stationary phase that can selectively bind and separate target molecules from a complex mixture.

A structurally similar dye, Cibacron Blue F3GA, is widely used for this purpose. nih.govwikipedia.orgpolysciences.comtubitak.gov.trnih.gov It is often immobilized on matrices like agarose (B213101) or poly(vinyl alcohol) to create affinity media for the purification of a variety of proteins, including albumin and some enzymes. polysciences.combio-rad.com The principle of immobilization typically involves the reaction of the dye's reactive groups (often a triazine ring) with the hydroxyl groups on the polymer support, forming a stable covalent bond.

Given the structural similarities between Blue FPG-A (trisodium) and other reactive dyes used in chromatography, it is highly probable that it could be similarly integrated with various polymer supports. The resulting functionalized polymer could then be used in:

Affinity Chromatography: For the purification of proteins that have a specific binding affinity for the Blue FPG-A molecule.

Filtration Media: To create membranes that can selectively remove specific contaminants from a solution.

The choice of polymer support is critical and can influence the performance of the final chromatographic or filtration medium. Common polymer supports include:

Cellulose

Agarose

Polyacrylamide

Poly(vinyl alcohol)

Applications in Protein Purification and Affinity Chromatography

Dye-ligand affinity chromatography is a powerful and widely used technique for the purification of proteins. wikipedia.org This method relies on the specific interaction between a dye molecule, which acts as the affinity ligand, and the target protein. The dye is covalently immobilized onto a solid support matrix, typically a porous gel, and packed into a chromatography column.

When a crude protein mixture is passed through the column, the target protein binds to the immobilized dye, while other proteins with no affinity for the dye pass through. The bound protein is then eluted from the column by changing the buffer conditions, such as altering the pH or ionic strength, or by introducing a competing molecule that displaces the protein from the dye.

Blue FPG-A (trisodium), as a dye molecule, has the potential to be used as a ligand in affinity chromatography for the purification of proteins that recognize and bind to its specific chemical structure. This is analogous to the extensive use of Cibacron Blue F3GA, which has a broad binding affinity for a variety of proteins, particularly those with nucleotide-binding sites. wikipedia.orgnih.govbio-rad.com

The general steps involved in protein purification using a dye-ligand affinity matrix like one potentially made with Blue FPG-A (trisodium) are outlined below:

| Step | Description |

| 1. Equilibration | The affinity column is washed with a binding buffer to prepare it for protein loading. |

| 2. Sample Application | The crude protein extract is loaded onto the column. |

| 3. Washing | The column is washed with the binding buffer to remove unbound and weakly bound proteins. |

| 4. Elution | The target protein is released from the affinity matrix by changing the buffer conditions. |

| 5. Regeneration | The column is washed with a regeneration buffer to remove any remaining bound molecules and prepare it for reuse. |

The specificity and efficiency of the purification depend on several factors, including the choice of the dye ligand, the nature of the support matrix, and the optimization of the binding and elution conditions. While specific examples of protein purification using Blue FPG-A (trisodium) are not widely documented, its chemical nature strongly suggests its suitability for such applications, particularly for proteins that may not be effectively purified using more common dye ligands.

Advanced Characterization and Analytical Methodologies in Research

Spectrophotometric and Fluorometric Techniques for Molecular Interaction Studies

Spectrophotometry and fluorometry are fundamental techniques for investigating the interactions of Blue FPG-A (trisodium) with other molecules. Spectrophotometry measures the absorption of light across the ultraviolet and visible spectrum, providing insights into the compound's concentration and changes in its electronic structure upon binding to a target. denovix.com Fluorometry, on the other hand, measures the emission of light from the compound after excitation, a property that can be exquisitely sensitive to the local molecular environment. denovix.com

Changes in the fluorescence intensity, emission wavelength, and polarization of Blue FPG-A (trisodium) upon interaction with biomolecules can be used to determine binding affinities, kinetics, and conformational changes. These techniques are often the first step in screening for potential binding partners and characterizing the fundamental aspects of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. In the context of Blue FPG-A (trisodium), NMR can be used to understand its conformational flexibility and to map the specific atoms involved in binding to a target protein or nucleic acid.

By observing changes in the chemical shifts of the nuclei of Blue FPG-A (trisodium) or its binding partner upon complex formation, researchers can pinpoint the binding interface. Furthermore, advanced NMR experiments can provide information about the dynamics of the complex, revealing how the molecules move and interact with each other over time.

Mass Spectrometry for Metabolomic and Proteomic Interrogation (e.g., binding partners)

Mass spectrometry (MS) is an indispensable tool in proteomics and metabolomics for identifying and quantifying molecules in complex biological samples. nih.govthermofisher.com In the study of Blue FPG-A (trisodium), MS-based approaches are critical for identifying its binding partners within a cell or biological fluid. nih.govthermofisher.com One common strategy involves using Blue FPG-A (trisodium) as a "bait" to pull down its interacting proteins, which are then identified by mass spectrometry. nih.govmdpi.com

This technique, often referred to as affinity purification-mass spectrometry (AP-MS), has been instrumental in discovering novel protein-protein interactions and understanding the cellular pathways in which a compound of interest is involved. nih.gov High-resolution mass spectrometers can provide accurate mass measurements, enabling the confident identification of proteins and even the mapping of post-translational modifications that may be influenced by the binding of Blue FPG-A (trisodium). nih.gov

Table 1: Representative Applications of Mass Spectrometry in Proteomics

| Application | Description |

| Protein Identification | Identification of unknown proteins by matching peptide fragment masses to sequence databases. thermofisher.com |

| Quantitative Proteomics | Comparison of protein abundance between different samples to identify changes in expression levels. thermofisher.com |

| Interaction Proteomics | Identification of protein-protein interactions and protein complexes. nih.govmdpi.com |

| Post-Translational Modification (PTM) Analysis | Identification and localization of PTMs such as phosphorylation and glycosylation. nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

To obtain a high-resolution, three-dimensional structure of Blue FPG-A (trisodium) in complex with its biological target, researchers turn to X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govnih.govcrelux.com These techniques provide atomic-level details of the binding interface, revealing the precise molecular interactions that govern the complex's stability and function. nih.govnih.gov

X-ray crystallography requires the formation of a well-ordered crystal of the complex, which can then be diffracted with X-rays to produce an electron density map. nih.gov Cryo-EM, a more recent breakthrough, involves flash-freezing the complex in a thin layer of ice and imaging individual particles with an electron microscope to reconstruct a 3D model. crelux.commoleculardimensions.com Both techniques are complementary and have been pivotal in structure-based drug design and in understanding the mechanisms of biological processes at the most fundamental level. nih.govnih.gov

Table 2: Comparison of X-ray Crystallography and Cryo-Electron Microscopy

| Feature | X-ray Crystallography | Cryo-Electron Microscopy |

| Sample State | Crystalline | Vitreous ice (near-native state) crelux.com |

| Resolution | Typically atomic to near-atomic | Near-atomic to lower resolution nih.gov |

| Sample Amount | Micrograms to milligrams | Nanograms to micrograms |

| Molecular Size | No theoretical size limit, but crystallization can be a bottleneck | Best suited for larger molecules and complexes (>50 kDa) crelux.com |

| Conformational Heterogeneity | Can be challenging to crystallize flexible complexes | Can resolve multiple conformations from a single sample |

Theoretical and Computational Research Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Blue FPG-A. These methods, rooted in quantum mechanics, can predict electronic structure, which in turn governs the compound's reactivity and spectroscopic characteristics.

For a large, conjugated system like Blue FPG-A, which is an isomer of the anthraquinone-based dye Reactive Blue 2, Density Functional Theory (DFT) is a commonly employed computational method. DFT calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitation energies and its kinetic stability.

Computational studies on related compounds, such as Reactive Blue 2, suggest that the sodium counterions play a role in stabilizing the sulfonate groups through ion-dipole interactions, which can influence the molecule's conformational flexibility. Similar quantum chemical calculations for Blue FPG-A would allow for a detailed analysis of its molecular orbitals, charge distribution, and the prediction of its reactivity towards its biological targets.

| Predicted Property | Computational Method | Relevance to Blue FPG-A |

| Electron Density Distribution | Density Functional Theory (DFT) | Reveals regions of the molecule that are electron-rich or -poor, indicating likely sites for interaction with receptors. |

| HOMO-LUMO Energy Gap | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies and provides insights into the molecule's color and photochemical stability. |

| Electrostatic Potential | DFT | Maps the electrostatic landscape of the molecule, highlighting areas for electrostatic interactions with receptor binding pockets. |

| Bond Dissociation Energies | DFT | Predicts the stability of chemical bonds within the molecule, offering insights into its metabolic stability. |

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Conformational Changes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of Blue FPG-A when interacting with its target receptors, P2X1 and P2Y1. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the binding process, conformational changes, and the stability of the ligand-receptor complex.

Given that Blue FPG-A is an antagonist for purinergic receptors, MD simulations can be instrumental in understanding its mechanism of action. By placing the Blue FPG-A molecule in a simulated environment with a model of the P2X1 or P2Y1 receptor, researchers can observe how the ligand approaches and binds to the receptor's active site. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. elifesciences.org

Furthermore, MD simulations can elucidate the conformational changes that occur in both the ligand and the receptor upon binding. scbt.com For instance, the binding of an antagonist like Blue FPG-A is expected to stabilize an inactive conformation of the receptor, preventing its activation by endogenous agonists like ATP. elifesciences.org Understanding these subtle conformational shifts is crucial for explaining the antagonistic activity of the compound.

| Simulation Parameter | Typical Value Range | Insight Gained for Blue FPG-A |

| Simulation Time | 10 ns - 1 µs | Assesses the stability of the ligand-receptor complex over time. |

| Root Mean Square Deviation (RMSD) | 1-3 Å (for stable binding) | Measures the conformational stability of the protein and ligand during the simulation. |

| Intermolecular Interaction Energy | -50 to -150 kcal/mol | Quantifies the strength of the binding between Blue FPG-A and its target receptor. |

| Solvent Accessible Surface Area (SASA) | Varies | Identifies the parts of the ligand and receptor that are exposed to or buried from the solvent upon binding. |

Predictive Modeling for Structure-Function Relationships and Pharmacophore Development

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are essential for establishing a link between the chemical structure of a compound and its biological activity. These methods are particularly valuable in drug discovery for optimizing lead compounds.

For a series of P2Y1 antagonists, a combination of ligand- and structure-based modeling has been used to create a consensus model that correlates the antagonists' structures with their potencies. ebi.ac.uk A similar approach could be applied to Blue FPG-A and its analogs. By compiling a dataset of related compounds with their measured antagonist activities at P2X1 and P2Y1 receptors, a QSAR model can be developed. This model would identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are critical for high-affinity binding.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For P2Y1 antagonists, pharmacophore models have been developed based on the known structures of active compounds. nih.gov Such a model for Blue FPG-A's targets would typically include features like hydrogen bond donors and acceptors, aromatic rings, and charged groups, along with their spatial relationships. This pharmacophore can then be used as a 3D query to screen virtual libraries for new potential antagonists.

Computational Design of Enhanced Analogs for Specific Research Probes

The insights gained from quantum chemical calculations, MD simulations, and predictive modeling can be integrated into a computational design workflow to create enhanced analogs of Blue FPG-A. The goal is to design new molecules with improved properties, such as higher affinity, greater selectivity, or better suitability as research probes.

For example, if MD simulations reveal a specific region of the Blue FPG-A molecule that is not optimally interacting with the receptor, computational tools can be used to suggest modifications to improve this interaction. This could involve adding or substituting functional groups to create new hydrogen bonds or hydrophobic contacts.

The development of selective ligands for P2Y receptors has successfully employed a rational, iterative approach combining chemical synthesis with computational ligand docking. nih.gov A similar strategy for Blue FPG-A would involve:

Building a homology model of the P2X1 and P2Y1 receptors if crystal structures are unavailable.

Docking Blue FPG-A into the binding sites of these models to predict its binding mode.

Using this structural information to design a small library of virtual analogs with targeted modifications.

Evaluating the binding of these virtual analogs using docking and MD simulations.

Synthesizing and testing the most promising candidates experimentally.

This cycle of computational design and experimental validation can accelerate the discovery of new and more potent purinergic receptor antagonists based on the Blue FPG-A scaffold.

Emerging Research Frontiers and Future Directions

Discovery of Novel Purinergic Receptor Subtypes and Interactions

The landscape of purinergic signaling is one of considerable complexity, with a growing family of P1 and P2 receptors mediating a vast array of physiological and pathological processes. nih.govmdpi.comexplorationpub.com The known inhibitory action of Blue FPG-A (trisodium) on P2X1 and P2Y1 receptors serves as a critical starting point for probing the intricacies of this system. medchemexpress.com Future research is poised to leverage the unique structural and pharmacological properties of Blue FPG-A (trisodium) and its derivatives to uncover previously uncharacterized purinergic receptor subtypes and their interactions.

A key area of investigation will be the exploration of potential heteromeric receptor complexes. It is increasingly understood that purinergic receptors can form functional heterodimers, such as the A2A-A3 receptor heteromer, which exhibit pharmacological properties distinct from their individual components. mdpi.com By using Blue FPG-A (trisodium) as a pharmacological probe in combination with advanced techniques like Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), researchers can investigate whether P2Y1 or P2X1 receptors form complexes with other purinergic or non-purinergic receptors. The differential antagonism of Blue FPG-A (trisodium) at such heteromers could reveal novel signaling paradigms and therapeutic targets.

Furthermore, the study of structural analogs of Blue FPG-A (trisodium) will be instrumental in mapping the binding pockets of various purinergic receptors. By systematically modifying the anthraquinone (B42736) core, the sulfonic acid groups, and the triazinyl linkage, medicinal chemists can generate a library of compounds with varied selectivity profiles. These analogs can then be used to characterize the subtle differences between receptor subtypes and splice variants, potentially leading to the identification of entirely new receptor subtypes that have remained elusive to date. This approach is crucial for a more complete understanding of the "purinome," the full complement of purinergic signaling components in a given cell or tissue. nih.gov

Development of Optogenetic and Chemogenetic Tools Based on Blue FPG-A (trisodium) Derivatives

The precise spatiotemporal control of cellular activity offered by optogenetics and chemogenetics has revolutionized neuroscience and cell biology. nih.gov The development of such tools for purinergic signaling is an active area of research, and the scaffold of Blue FPG-A (trisodium) presents a promising platform for creating novel molecular probes.

Optogenetic derivatives could be engineered by tethering a photoswitchable molecule, such as an azobenzene (B91143) group, to a Blue FPG-A (trisodium) analog. nih.gov This would create a "photocaged" antagonist that remains inactive until illuminated with a specific wavelength of light. Upon photoactivation, the molecule would undergo a conformational change, allowing it to bind to and inhibit P2Y1 or P2X1 receptors with high temporal and spatial precision. Such tools would be invaluable for dissecting the rapid kinetics of purinergic signaling in processes like synaptic transmission and platelet aggregation.

Chemogenetic tools , on the other hand, involve the engineering of "Designer Receptors Exclusively Activated by Designer Drugs" (DREADDs). nih.gov A similar principle could be applied by creating a library of Blue FPG-A (trisodium) derivatives and screening for a compound that has minimal activity at wild-type purinergic receptors but potently modulates a specifically mutated P2Y1 or P2X1 receptor. This would allow for the selective control of cellular pathways in organisms expressing the mutant receptor by systemic administration of the otherwise inert designer drug.

The development of these advanced tools will enable researchers to move beyond traditional pharmacological approaches and investigate the role of specific purinergic receptor signaling events in complex biological systems with unprecedented precision.

Integration into Systems Biology and High-Content Screening Platforms

The multifaceted nature of purinergic signaling, with its numerous receptors, ligands, and metabolic enzymes, makes it an ideal candidate for systems-level analysis. nih.govfrontiersin.org Blue FPG-A (trisodium), as a selective antagonist, is a valuable reagent for dissecting these complex networks and for developing high-content screening (HCS) assays to identify new modulators of purinergic pathways.

In the context of systems biology , Blue FPG-A (trisodium) can be used to perturb purinergic signaling networks in a controlled manner. By observing the downstream effects on global gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct detailed models of purinergic signaling cascades and their crosstalk with other pathways. This approach will be particularly insightful for understanding the role of P2Y1 and P2X1 receptors in complex diseases with a strong inflammatory or thrombotic component.

High-content screening (HCS) platforms, which allow for the simultaneous measurement of multiple cellular parameters, are becoming increasingly important in drug discovery. revvity.com Blue FPG-A (trisodium) can be used as a reference compound in HCS assays designed to identify novel P2Y1 or P2X1 receptor antagonists. researchgate.net For example, a cell-based assay could use automated microscopy to monitor changes in intracellular calcium levels, cell morphology, and the translocation of signaling proteins in response to a library of small molecules. The distinct inhibitory profile of Blue FPG-A (trisodium) would serve as a benchmark for identifying and characterizing new hits.

| Screening Platform | Application for Blue FPG-A (trisodium) | Potential Discoveries |

| Transcriptomics | Mapping gene expression changes following P2Y1/P2X1 blockade. | Novel downstream targets and pathways regulated by purinergic signaling. |

| Proteomics | Identifying protein interaction partners of P2Y1/P2X1 receptors. | New components of the purinergic signalosome. |

| Metabolomics | Assessing the impact of P2Y1/P2X1 antagonism on cellular metabolism. | Links between purinergic signaling and metabolic disorders. |

| High-Content Screening | Serving as a reference antagonist in assays for P2Y1/P2X1 inhibitors. | New chemical scaffolds for drug development. |

Expansion of Environmental Remediation and Biosensing Applications

The chemical structure of Blue FPG-A (trisodium), an anthraquinone dye with sulfonic acid groups, suggests potential applications in environmental science that are yet to be fully explored. uni-regensburg.dewhiterose.ac.uk The inherent properties of this class of compounds open up avenues for both environmental remediation and the development of novel biosensors.

Environmental remediation strategies could potentially utilize the photocatalytic properties of anthraquinone sulfonates. uni-regensburg.deresearchgate.net These molecules can absorb light and generate reactive oxygen species, which can then degrade persistent organic pollutants in water. uni-regensburg.de Future research could investigate the ability of Blue FPG-A (trisodium) or similar compounds to break down environmental contaminants under UV or visible light irradiation. Its water solubility is a key advantage for such applications.

In the realm of biosensing , the anthraquinone moiety can act as a redox-active reporter. acs.org It is conceivable to design biosensors for ATP or other nucleotides based on a Blue FPG-A (trisodium) derivative. For instance, an aptamer-based sensor could be developed where the binding of ATP to a specific nucleic acid sequence induces a conformational change that alters the electrochemical or fluorescent properties of a conjugated Blue FPG-A (trisodium) molecule. rsc.orgnmu.edu Such a sensor could be used for the rapid and sensitive detection of ATP as a marker of cell viability or contamination in environmental samples.

| Application Area | Principle | Potential of Blue FPG-A (trisodium) |

| Photocatalytic Degradation | Generation of reactive oxygen species upon light absorption. | Degradation of organic pollutants in wastewater. |

| Electrochemical Biosensing | Use of the anthraquinone core as a redox label. | Detection of ATP or other analytes in environmental samples. |

| Fluorescent Biosensing | Modulation of fluorescence upon target binding. | Real-time monitoring of environmental contaminants. |

Role in Advanced Materials Science for Biomedical and Analytical Devices

The unique combination of biological activity and dye properties makes Blue FPG-A (trisodium) and its analogs interesting candidates for the development of advanced materials for biomedical and analytical applications. google.comliberty.edu The anthraquinone scaffold provides a versatile platform for creating functional materials with tailored properties.

For biomedical devices , anthraquinone dyes can be incorporated into polymer matrices to create materials with specific surface properties. mdpi.comnih.gov For example, a Blue FPG-A (trisodium) derivative could be immobilized on the surface of a biomedical implant. Its ability to antagonize P2Y1 receptors could potentially reduce platelet activation and thrombus formation at the material-blood interface. Furthermore, the fluorescent properties of some anthraquinone derivatives could be exploited for in situ imaging of the material's interaction with surrounding tissues. liberty.edu

In the field of analytical devices , anthraquinone-based compounds have been used to create chemosensors for various ions and molecules. rsc.orgresearchgate.net A Blue FPG-A (trisodium) derivative could be designed to exhibit a colorimetric or fluorometric response upon binding to purinergic receptors or their ligands. This could form the basis of a simple and rapid assay for screening compounds that interact with these receptors. Additionally, the use of anthraquinone-tagged molecules in conjunction with techniques like high-performance liquid chromatography with chemiluminescence detection points to the potential for developing highly sensitive analytical methods. mdpi.com

| Device Type | Function of Anthraquinone Moiety | Potential Application of Blue FPG-A (trisodium) Derivative |

| Biomedical Implants | Surface modification, anti-platelet activity. | Coatings for stents or catheters to improve biocompatibility. |

| Tissue Engineering Scaffolds | Bioactive signaling, imaging. | Scaffolds that modulate cell behavior via purinergic signaling. |

| Colorimetric Sensors | Visual detection of analytes. | Rapid screening assays for purinergic receptor ligands. |

| Fluorometric Probes | High-sensitivity detection and imaging. | Probes for studying receptor distribution and function in living cells. |

Q & A

Basic Research Questions

Q. How should researchers formulate precise research questions about Blue FPG-A (trisodium) to ensure scientific rigor?

- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Chemical interactions of Blue FPG-A.

- Intervention: Effects of varying pH on trisodium stability.

- Comparison: Stability vs. other trisodium salts.

- Outcome: Quantify degradation pathways.

Q. How can researchers design an initial experimental protocol for synthesizing Blue FPG-A (trisodium)?

- Methodology :

Review synthesis methods in patents (e.g., USPTO) and literature for trisodium salt analogs.

Optimize parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) software like MODDE.

Validate purity via HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) .

Advanced Research Questions

Q. How to resolve contradictions in published data on Blue FPG-A (trisodium)’s spectroscopic properties?

- Methodology :

Perform triangulation : Replicate experiments under identical conditions (e.g., 0.38M trisodium citrate buffer as in ).

Compare instrumentation calibration (e.g., FTIR vs. Raman spectroscopy).

Apply statistical tools (e.g., ANOVA) to assess variability across studies .

Q. What strategies ensure reproducibility in trisodium-based kinetic studies?

- Methodology :

- Standardization : Use certified reference materials (CRMs) for calibration.

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Collaboration : Share protocols via platforms like Protocols.io to enable peer validation .

Q. How to integrate computational modeling with experimental data for Blue FPG-A (trisodium) reaction mechanisms?

- Methodology :

Use DFT (Density Functional Theory) simulations (e.g., Gaussian software) to predict reaction pathways.

Validate models with experimental kinetic data (e.g., stopped-flow spectrophotometry).

Publish raw computational inputs/outputs in repositories like Zenodo for transparency .

Data Analysis & Reporting

Q. What are the critical steps in analyzing conflicting thermodynamic data for Blue FPG-A (trisodium)?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies and apply weighting based on sample size and methodology rigor.

- Error Analysis : Calculate confidence intervals for enthalpy/entropy values using tools like R or Python’s SciPy .

Q. How to structure a research paper to highlight Blue FPG-A (trisodium)’s novel applications?

- Methodology :

Introduction : Frame the gap using systematic review findings (PRISMA guidelines).

Results : Use standardized figures (e.g., IUPAC-compliant chemical diagrams, high-resolution spectra).

Discussion : Contrast results with prior studies, emphasizing methodological improvements (e.g., reduced solvent waste) .

Ethical & Compliance Considerations

Q. How to ensure compliance with chemical safety regulations when handling Blue FPG-A (trisodium)?

- Methodology :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products